3-Fluoropyrrolidine
Overview
Description
Synthesis Analysis
The synthesis of 3-fluoropyrrolidine derivatives involves several efficient methods. One notable approach is the regioselective bromofluorination of N-Boc-4-methylenepiperidine and 3-methylenepyrrolidine, leading to the formation of 4-aminomethyl-4-fluoropiperidines and 3-aminomethyl-3-fluoropyrrolidines, respectively (Verniest et al., 2010). Another method involves the 1,3-dipolar cycloaddition with azomethine ylide and various vinyl fluorides to access small 3-fluoropyrrolidines and 3,3-difluoropyrrolidines (McAlpine et al., 2015).
Molecular Structure Analysis
The molecular structure of 3-fluoropyrrolidine derivatives is influenced by the presence of the fluorine atom, which can affect the molecule's overall conformation and reactivity. Computational studies have been used to understand the structure-directing effects of fluorinated derivatives in the synthesis of microporous materials, highlighting the role of fluorine in influencing molecular interactions and stability (Gómez-Hortigüela et al., 2004).
Chemical Reactions and Properties
Fluorinated pyrrolidines, including 3-fluoropyrrolidine, participate in various chemical reactions, offering pathways to synthesize complex fluorinated molecules. For instance, the aminofluorination of homoallylamine derivatives leads to the formation of N-tosyl-3-fluoropyrrolidines, demonstrating the reactivity of these compounds in creating fluorine-containing heterocycles (Kitamura et al., 2017).
Scientific Research Applications
Field
This application falls under the field of Pharmaceutical Chemistry .
Application
3-Fluoropyrrolidines are recognized as valuable building blocks in physiologically active compounds . They exhibit interesting biological activities, such as purine nucleoside phosphorylase (PNP) inhibitors and kinesin spindle protein (KSP) inhibitors .
Method
The main synthetic pathways toward these 3-monofluorinated pyrrolidines dealt with the deoxofluorination of the corresponding 3-hydroxylated heterocycles using DAST (diethylaminosulfur trifluoride) or related deoxofluorinating agents . Another strategy to obtain 3-fluoropyrrolidines made use of the electrophilic fluorinating reagent NFSI (N-fluorodibenzenesulfonimide) to convert γ-lactams into the corresponding α-fluorinated derivatives .
Results
The intensified research dealing with the synthesis of new fluorinated organic compounds has resulted in numerous new commercial applications in pharmaceutical chemistry .
Preparation of Fluorinated Pyrrolidine Derivatives
Field
This application is also in the field of Pharmaceutical Chemistry .
Application
(S)- (+)-3-Fluoropyrrolidine hydrochloride can be employed as a building block for the preparation of fluorinated pyrrolidine derivatives of cyclohexylglycine amides . These are potential inhibitors for dipeptidyl peptidase IV .
Method & Results
Synthesis of Fluorinated Azetidines
Field
This application is in the field of Pharmaceutical Chemistry .
Application
3-Fluoropyrrolidines can be used in the synthesis of 1-t-butoxycarbonyl-3-fluoro-3-methylazetidine, which are interesting building blocks for pharmaceutical compounds .
Method
The key steps include a bromofluorination of appropriate alkenyl azides, followed by reduction to the corresponding amines and subsequent cyclization, yielding the 3-fluorinated azaheterocycles .
Results
The intensified research dealing with the synthesis of new fluorinated organic compounds has resulted in numerous new commercial applications in pharmaceutical chemistry .
Ionic Liquids Synthesis
Field
This application is in the field of Chemical Engineering .
Application
®-(-)-3-Fluoropyrrolidine hydrochloride can be used in the synthesis of ionic liquids .
Method
Ionic liquids based on ®-(-)-3-Fluoropyrrolidine hydrochloride can be synthesized by alkylation to the secondary amine .
Results
Pyrrolidine in Drug Discovery
Field
This application is in the field of Pharmaceutical Chemistry .
Application
The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization .
Method & Results
Synthesis of Fluorinated Organic Compounds
Field
This application is in the field of Organic Chemistry .
Application
Site-selective fluorination has become an important strategy for developing new bioactive compounds . More specifically, 3-fluoropyrrolidines are recognised as valuable building blocks in physiologically active compounds .
Method
The main synthetic pathways toward these 3-monofluorinated pyrrolidines dealt with the deoxofluorination of the corresponding 3-hydroxylated heterocycles using DAST (diethylaminosulfur trifluoride) or related deoxofluorinating agents .
Results
The intensified research dealing with the synthesis of new fluorinated organic compounds has resulted in numerous new commercial applications in pharmaceutical chemistry and agrochemistry .
Safety And Hazards
Future Directions
The development of efficient methods for the synthesis of diverse structured pyrrolidine derivatives is of great importance . The introduction of fluorine atoms into heterocycle rings in chiral pyrrolidine derivatives can greatly affect their bioactivities . Therefore, the design of new pyrrolidine compounds with different biological profiles is a promising future direction .
properties
IUPAC Name |
3-fluoropyrrolidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8FN/c5-4-1-2-6-3-4/h4,6H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDDGNGVFPQRJJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
89.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoropyrrolidine | |
CAS RN |
116574-74-4 | |
Record name | 3-Fluoropyrrolidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=116574-74-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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